2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2,6-dichloro-5-methoxypyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O3/c1-13-3-2(5(11)12)9-6(8)10-4(3)7/h1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXQJMZYYBRLHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(N=C1Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid typically involves the chlorination of 5-methoxypyrimidine-4-carboxylic acid. The reaction is carried out using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Esterification and amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Hydroxylated pyrimidine derivatives.
Reduction: Methylated pyrimidine derivatives.
Scientific Research Applications
Chemical Synthesis
2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid serves as a crucial building block in the synthesis of more complex pyrimidine derivatives. Its unique structure allows for the creation of various functionalized compounds that can be used in further chemical reactions.
Table 1: Applications in Chemical Synthesis
| Application | Description |
|---|---|
| Building Block | Used to synthesize complex pyrimidine derivatives |
| Precursor | Serves as a precursor for agrochemical synthesis |
| Heterocyclic Compounds | Facilitates the preparation of various heterocyclic compounds |
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. These biological activities are attributed to its ability to interact with specific molecular targets within biological systems.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. It may inhibit bacterial growth and could serve as a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has shown significant cytotoxic effects on several cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells. The following case studies illustrate its potential in cancer therapy:
Case Study 1: Anticancer Activity
In a study assessing the cytotoxicity of this compound against HepG2 cells, the compound exhibited an IC50 value of 3 µM, indicating potent activity against liver cancer cells.
Case Study 2: Antimicrobial Efficacy
Comparative analysis revealed that derivatives of this compound modified at the carboxylic acid position showed enhanced potency against resistant bacterial strains, suggesting avenues for further research in antibiotic development.
Pharmaceutical Development
The compound is being explored for its role in developing new pharmaceuticals targeting various diseases. Its mechanism of action involves inhibiting enzymes or receptors critical for disease progression.
Agrochemical Applications
In the agrochemical industry, derivatives of this compound are investigated for their potential use as herbicides or fungicides. The compound's structural features make it suitable for modifying into effective agrochemical agents.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of DNA synthesis by targeting enzymes such as thymidylate synthase or dihydrofolate reductase. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Position and Type
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): Features a methyl group at position 6 instead of chlorine and lacks the methoxy group at position 5.
- The absence of the carboxylic acid reduces solubility in aqueous media .
- 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid (CAS 132195-42-7): A pyridine derivative with fluorine at position 5 and methyl at position 4. Fluorine’s electronegativity enhances stability and metabolic resistance compared to methoxy, while the pyridine ring alters aromatic electron distribution .
Crystal Packing and Interactions
- The target compound’s structural analog, 4,6-dichloro-5-methoxypyrimidine , exhibits a planar pyrimidine ring (r.m.s. deviation = 0.013 Å) with short Cl···N interactions (3.094–3.100 Å) forming a 3D framework . Similar halogen bonding in related compounds may influence melting points and crystallinity.
Physicochemical Properties
Biological Activity
2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 2 and 6, a methoxy group at position 5, and a carboxylic acid group at position 4. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. The following sections summarize the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound can be achieved through various organic reactions, often involving chlorination and subsequent functionalization steps. The compound serves as a versatile building block for the development of more complex pyrimidine derivatives used in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase and dihydrofolate reductase. These interactions can disrupt cellular processes leading to antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including multidrug-resistant strains. The compound's efficacy is often evaluated using minimum inhibitory concentration (MIC) assays.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Klebsiella pneumoniae | 64 |
The compound's ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. Using the A549 human lung adenocarcinoma cell line, researchers have observed varying levels of cytotoxicity depending on structural modifications.
| Compound Modification | Viability (%) | Reference |
|---|---|---|
| Parent Compound | 78–86 | |
| 4-Chlorophenyl Substitution | 64 | |
| 4-Dimethylamino Phenyl Substitution | 54 |
These results indicate that structural modifications can enhance the compound's anticancer efficacy while maintaining selective toxicity towards cancer cells.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound. The results highlighted its effectiveness against resistant strains of Staphylococcus aureus, indicating its potential for treating infections caused by multidrug-resistant bacteria .
- Cytotoxicity Assessment : In a comparative study with standard chemotherapeutics like cisplatin, the compound demonstrated promising anticancer activity with reduced viability in A549 cells. The structure-dependent nature of its activity suggests avenues for further optimization in drug design .
Q & A
Q. What are the recommended synthetic routes for 2,6-dichloro-5-methoxypyrimidine-4-carboxylic acid?
Methodological Answer: Synthesis typically involves sequential functionalization of a pyrimidine core. For example:
- Step 1: Methoxylation at the 5-position via nucleophilic substitution using sodium methoxide on a 5-halo precursor.
- Step 2: Chlorination of the 2- and 6-positions using POCl₃ under reflux, often catalyzed by DMF or pyridine to enhance reactivity .
- Step 3: Carboxylic acid group introduction via hydrolysis of a methyl ester intermediate (e.g., using LiOH in THF/water).
Key considerations: Protect the carboxylic acid during chlorination to avoid side reactions.
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Seal in moisture-proof containers at room temperature (20–25°C) to prevent hydrolysis of the chloro and methoxy groups. Avoid prolonged exposure to light .
- Safety: Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation (H315-H319) and respiratory hazards (H335) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 8.0–8.5 ppm).
- ¹³C NMR: Confirm carboxylic acid (δ 165–170 ppm) and quaternary carbons.
- IR Spectroscopy: Detect carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O (1700 cm⁻¹).
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic chlorine patterns .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reactivity of the dichloro substituents?
Methodological Answer:
- Controlled Reactivity Studies:
- Vary reaction conditions (e.g., temperature, solvent polarity) to assess nucleophilic substitution preferences. For example, the 2-chloro group may be more reactive due to steric/electronic factors.
- Use DFT calculations to model charge distribution and predict site selectivity .
- Analytical Validation: Employ 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography to confirm substitution patterns in disputed cases .
Q. What experimental approaches can elucidate the acid’s stability under varying physiological conditions?
Methodological Answer:
Q. How to design a regioselective substitution reaction targeting specific chloro groups?
Methodological Answer:
- Directing Groups: Introduce a temporary substituent (e.g., nitro or amino group) to steer reactivity. For example, a 4-nitro group can deactivate the 6-position via electron withdrawal.
- Catalytic Strategies: Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling at the 2-position while leaving the 6-chloro intact .
- Stepwise Functionalization: Perform sequential substitutions under mild conditions (e.g., Suzuki-Miyaura coupling at 2-Cl, followed by SNAr at 6-Cl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
